Myristonitrile
CAS No.: 629-63-0
Cat. No.: VC0545016
Molecular Formula: C14H27N
Molecular Weight: 209.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 629-63-0 |
|---|---|
| Molecular Formula | C14H27N |
| Molecular Weight | 209.37 g/mol |
| IUPAC Name | tetradecanenitrile |
| Standard InChI | InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3 |
| Standard InChI Key | MLRCLPRHEOPXLL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCC#N |
| Canonical SMILES | CCCCCCCCCCCCCC#N |
| Appearance | Solid powder |
| Melting Point | 19.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Myristonitrile belongs to the nitrile family, characterized by a terminal cyano group (-CN) attached to a tetradecyl chain. Its linear structure, devoid of stereocenters, ensures no stereoisomeric variability. The compound is registered under REACH regulations and has been extensively studied for its physicochemical and toxicological properties .
Molecular and Structural Data
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Molecular formula:
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Molecular weight: 209.37 g/mol
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Synonyms: Tetradecanenitrile, LRG 1250, Oranile
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Stereochemistry: No stereoisomers possible due to the absence of chiral centers .
Physical and Chemical Properties
Myristonitrile exhibits typical properties of long-chain nitriles, including low water solubility and high lipid affinity. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Myristonitrile
Synthesis and Industrial Production
Myristonitrile is synthesized via two primary routes:
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Nucleophilic substitution: Reaction of 1-bromotetradecane with sodium cyanide in ethanol under reflux.
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Dehydration of amides: Heating tetradecanamide with phosphorus(V) oxide.
Industrial-scale production typically employs catalytic dehydration of tetradecanamide, optimizing yield and purity for fragrance applications .
Toxicological Profile
Genotoxicity
Myristonitrile was evaluated in the BlueScreen assay, which measures cytotoxicity and genotoxicity in human cell lines. Results showed:
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Cytotoxicity: Positive without metabolic activation (relative cell density <80%).
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Genotoxicity: Negative with and without metabolic activation .
Read-across studies using dodecanenitrile (CAS 2437-25-4) confirmed the absence of mutagenic activity in Ames tests (up to 10,000 μg/plate) . Chromosomal aberration assays in Chinese hamster lung cells also showed no clastogenic effects .
Reproductive and Developmental Toxicity
A prenatal developmental toxicity study in rats established:
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NOAEL (Maternal): 250 mg/kg/day, based on mortality at higher doses.
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NOAEL (Developmental): 250 mg/kg/day, with reduced pup viability and body weight at 500 mg/kg/day .
The margin of exposure (MOE) for reproductive toxicity is 250,000, far exceeding the threshold of concern .
Skin Sensitization
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Guinea pig studies: No sensitization observed at 2–1380 μg/cm² .
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Human maximization tests: 30 subjects exposed to 2% myristonitrile showed no reactions .
Applications in Industry
Myristonitrile is primarily used in fragrances due to its stability and low volatility. Its safety profile supports inclusion in consumer products at concentrations below the threshold of toxicological concern (TTC) for Cramer Class III materials (1.5 μg/kg/day) .
Environmental Impact
Persistence and Bioaccumulation
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